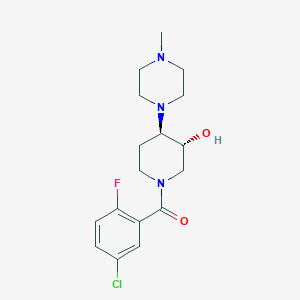
2-(3-methoxybenzyl)-4-(methylsulfonyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methoxybenzyl)-4-(methylsulfonyl)morpholine, also known as Ro 31-8220, is a synthetic chemical compound that belongs to the class of protein kinase inhibitors. It is a potent and selective inhibitor of protein kinase C (PKC), which regulates various cellular processes such as signal transduction, cell proliferation, and differentiation. The compound has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research.
作用機序
2-(3-methoxybenzyl)-4-(methylsulfonyl)morpholine 31-8220 exerts its inhibitory effects on PKC by binding to the enzyme's regulatory domain, which prevents its activation by diacylglycerol and other activators. This leads to a decrease in PKC activity and downstream signaling pathways, which ultimately results in the inhibition of cellular processes such as proliferation and differentiation.
Biochemical and Physiological Effects:
2-(3-methoxybenzyl)-4-(methylsulfonyl)morpholine 31-8220 has been shown to have a variety of biochemical and physiological effects in different cell types. In cancer cells, 2-(3-methoxybenzyl)-4-(methylsulfonyl)morpholine 31-8220 induces cell cycle arrest and apoptosis by inhibiting PKC activity and downstream signaling pathways. In neurons, 2-(3-methoxybenzyl)-4-(methylsulfonyl)morpholine 31-8220 has been shown to protect against oxidative stress and neurotoxicity by inhibiting PKC-mediated phosphorylation of neuronal proteins.
実験室実験の利点と制限
One of the main advantages of 2-(3-methoxybenzyl)-4-(methylsulfonyl)morpholine 31-8220 is its specificity for PKC, which allows for the selective inhibition of this enzyme without affecting other signaling pathways. This makes 2-(3-methoxybenzyl)-4-(methylsulfonyl)morpholine 31-8220 a valuable tool for studying the role of PKC in various cellular processes. However, one limitation of 2-(3-methoxybenzyl)-4-(methylsulfonyl)morpholine 31-8220 is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for the study of 2-(3-methoxybenzyl)-4-(methylsulfonyl)morpholine 31-8220 and its applications in scientific research. One area of interest is the development of more potent and selective PKC inhibitors that can be used in clinical settings for the treatment of cancer and other diseases. Another area of interest is the identification of novel downstream targets of PKC that may be involved in cellular processes such as proliferation and differentiation. Finally, the study of 2-(3-methoxybenzyl)-4-(methylsulfonyl)morpholine 31-8220 and other PKC inhibitors may also provide insights into the role of PKC in the development and progression of various diseases.
合成法
The synthesis of 2-(3-methoxybenzyl)-4-(methylsulfonyl)morpholine 31-8220 involves several steps, including the reaction of 3-methoxybenzaldehyde with nitromethane to form nitrostyrene, which is then reduced to 3-methoxyphenylethylamine. The amine group is then protected with a tert-butyloxycarbonyl group, and the resulting compound is reacted with 4-methylsulfonylphenylisocyanate to form 2-(3-methoxybenzyl)-4-(methylsulfonyl)morpholine 31-8220.
科学的研究の応用
2-(3-methoxybenzyl)-4-(methylsulfonyl)morpholine 31-8220 has been widely used in scientific research as a tool to study the role of PKC in various cellular processes. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 2-(3-methoxybenzyl)-4-(methylsulfonyl)morpholine 31-8220 has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-4-methylsulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-17-12-5-3-4-11(8-12)9-13-10-14(6-7-18-13)19(2,15)16/h3-5,8,13H,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYAOIRSWPAHHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CN(CCO2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-chloro-4,5-difluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6114089.png)
![1-(4-chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6114095.png)
![4-{[3-(benzyloxy)benzylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6114102.png)
![7-(3-methylbenzyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-ylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6114115.png)
![2-{[5-[(benzylthio)methyl]-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6114118.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-4-ethylbenzenesulfonohydrazide](/img/structure/B6114126.png)
![6-chloro-2-[2-(2-hydroxybenzylidene)hydrazino]nicotinic acid](/img/structure/B6114135.png)
![1-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B6114154.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[1-methyl-2-(2-pyrazinyl)ethyl]benzamide](/img/structure/B6114161.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B6114168.png)
![5-(5-chloro-2-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6114171.png)
![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B6114175.png)

![N-methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6114184.png)